1,3-Hexadien-1-ol
CAS No.: 11131-15-0
Cat. No.: VC21018417
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 11131-15-0 |
---|---|
Molecular Formula | C6H10O |
Molecular Weight | 98.14 g/mol |
IUPAC Name | (1E,3E)-hexa-1,3-dien-1-ol |
Standard InChI | InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-7H,2H2,1H3/b4-3+,6-5+ |
Standard InChI Key | ZVSONHCDFQDFNN-VNKDHWASSA-N |
Isomeric SMILES | CC/C=C/C=C/O |
SMILES | CCC=CC=CO |
Canonical SMILES | CCC=CC=CO |
Fundamental Chemical Properties
Structural Identification
1,3-Hexadien-1-ol is formally identified as (1E,3E)-hexa-1,3-dien-1-ol according to IUPAC nomenclature. The compound possesses a conjugated diene structure with double bonds at positions 1 and 3, contributing to its distinctive chemical behavior. The molecular structure features an ethyl group attached to a conjugated diene system that terminates with a hydroxyl group.
Table 1: Structural Identification Parameters of 1,3-Hexadien-1-ol
Parameter | Value |
---|---|
CAS Number | 11131-15-0 |
Molecular Formula | C6H10O |
Molecular Weight | 98.14 g/mol |
IUPAC Name | (1E,3E)-hexa-1,3-dien-1-ol |
Standard InChI | InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-7H,2H2,1H3/b4-3+,6-5+ |
Standard InChIKey | ZVSONHCDFQDFNN-VNKDHWASSA-N |
Isomeric SMILES | CC/C=C/C=C/O |
Canonical SMILES | CCC=CC=CO |
The compound's structure combines the reactivity of both alcohol and conjugated diene functional groups, providing a platform for diverse chemical transformations. The stereochemistry indicated in the InChI string (b4-3+,6-5+) reveals a trans configuration at both double bonds, which influences its spatial arrangement and subsequent reactivity patterns.
Chemical Reactivity Profile
Electrophilic Addition Reactions
Due to its conjugated diene structure, 1,3-Hexadien-1-ol undergoes characteristic electrophilic addition reactions. These reactions can occur through 1,2-addition or 1,4-addition pathways, with the latter often predominating due to the stability of the conjugated system. The hydroxyl group may influence the regioselectivity of these additions through electronic and steric effects.
The reaction pathways typically involve:
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Formation of a carbocation intermediate
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Subsequent nucleophilic attack
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Possible rearrangements to form thermodynamically favored products
These addition reactions are valuable for introducing new functionalities to the molecular framework while potentially preserving the alcohol group.
Diels-Alder Reactions
The conjugated diene structural motif in 1,3-Hexadien-1-ol makes it a potential substrate for Diels-Alder cycloaddition reactions. While the hydroxyl group may affect reactivity compared to simple dienes, the molecule can potentially participate in [4+2] cycloadditions with appropriate dienophiles under suitable conditions.
Such reactions would lead to cyclohexene derivatives with an alcohol function, providing a direct route to functionalized cyclic compounds. The stereochemistry of the starting diene would influence the stereochemical outcome of the cycloaddition products.
Hydrogenation Reactions
Catalytic hydrogenation of 1,3-Hexadien-1-ol can selectively reduce one or both double bonds depending on reaction conditions and catalyst choice. This transformation provides access to:
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Partially reduced products (hexenols) through selective hydrogenation
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Fully saturated hexanol through complete reduction of both double bonds
Table 2: Potential Hydrogenation Products of 1,3-Hexadien-1-ol
Reaction Conditions | Primary Product | Secondary Products |
---|---|---|
Pd/C, H₂ (controlled) | 3-Hexen-1-ol | Various hexenol isomers |
Pd/C, H₂ (excess) | Hexan-1-ol | Minimal side products |
Selective catalysts | Specifically reduced isomers | Dependent on catalyst selectivity |
The selective reduction of conjugated dienes represents an important transformation in organic synthesis, allowing for controlled saturation of specific double bonds while preserving others.
Alcohol Group Reactions
The hydroxyl functionality in 1,3-Hexadien-1-ol can undergo typical alcohol reactions while preserving the diene system under appropriate conditions. These include:
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Esterification to form the corresponding esters
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Etherification to produce ethers
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Oxidation to yield aldehydes or carboxylic acids
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Dehydration to form extended conjugated systems
The presence of the conjugated diene may influence the reactivity of the alcohol group due to electronic effects transmitted through the π-system. This interplay between functional groups creates unique reactivity patterns that can be exploited in synthetic applications.
Spectroscopic Characterization
Spectroscopic techniques provide valuable tools for the characterization and analysis of 1,3-Hexadien-1-ol. The compound exhibits characteristic spectral features attributable to its functional groups and structural elements.
Infrared Spectroscopy
Infrared spectroscopy of 1,3-Hexadien-1-ol reveals distinctive absorption bands corresponding to its key functional groups:
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O-H stretching: Broad absorption around 3500 cm⁻¹
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C=C stretching: Multiple bands in the 1650-1600 cm⁻¹ region due to the conjugated diene system
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C-O stretching: Bands in the 1050-1000 cm⁻¹ region
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=C-H stretching: Absorptions around 3100-3000 cm⁻¹
The conjugated nature of the diene system influences the exact positions and intensities of these absorption bands, providing characteristic fingerprints for identification.
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides detailed structural information about 1,3-Hexadien-1-ol:
¹H NMR Spectroscopy
The proton NMR spectrum of 1,3-Hexadien-1-ol would exhibit several characteristic signals:
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Hydroxyl proton: Typically appears as a triplet around δ 4.0-4.5 ppm, potentially exchangeable
-
Vinyl protons: Multiple signals in the δ 5.0-7.0 ppm range with complex coupling patterns reflecting the conjugated system
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Methylene protons: Signals around δ 1.5-2.5 ppm, coupled to adjacent vinyl and methyl groups
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Methyl protons: Triplet around δ 0.9-1.0 ppm
The coupling constants (J values) between vinyl protons would provide information about the stereochemistry of the double bonds, confirming the trans configuration indicated in the structural data.
¹³C NMR Spectroscopy
Carbon-13 NMR would show distinctive signals for:
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Alcohol-bearing carbon: Around δ 60-65 ppm
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Vinyl carbons: Multiple signals in the δ 120-140 ppm region
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Methylene carbon: Signal around δ 25-35 ppm
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Methyl carbon: Signal around δ 10-15 ppm
The deshielding effects of the conjugated system would influence the exact chemical shift values, providing characteristic patterns for structural confirmation.
Analytical Considerations
The analysis of 1,3-Hexadien-1-ol in various matrices would typically employ chromatographic techniques coupled with spectroscopic detection methods. Gas chromatography-mass spectrometry (GC-MS) represents a particularly suitable approach for the analysis of this relatively volatile compound, allowing for both separation and structural confirmation.
Table 3: Analytical Parameters for 1,3-Hexadien-1-ol Detection
Analytical Technique | Key Parameters | Detection Considerations |
---|---|---|
GC-MS | Molecular ion m/z 98, characteristic fragmentation pattern | Temperature programming critical for preventing isomerization |
HPLC | UV detection at wavelengths corresponding to conjugated diene absorption | Phase selection based on polarity balance |
IR | Characteristic bands for OH and conjugated C=C | Sample preparation preserving functional integrity |
NMR | Chemical shifts and coupling patterns of vinyl protons | Solvent selection to minimize hydroxyl proton exchange |
The conjugated nature of the molecule provides strong chromophores for UV detection, while the hydroxyl group enables derivatization strategies for enhanced detection sensitivity when required.
Structural Comparisons with Related Compounds
1,3-Hexadien-1-ol represents one isomer among several possible hexadienols. The position and configuration of double bonds significantly influence chemical properties and reactivity patterns.
Table 4: Comparison of 1,3-Hexadien-1-ol with Related Compounds
Compound | Key Structural Difference | Consequence on Reactivity |
---|---|---|
1,3-Hexadien-1-ol | Conjugated diene with terminal OH | Enhanced electrophilic addition at C4, potential Diels-Alder reactivity |
2,4-Hexadien-1-ol | Shifted diene position | Different regioselectivity in additions, potentially altered Diels-Alder reactivity |
1,5-Hexadien-1-ol | Non-conjugated diene system | Independent reactivity of double bonds, reduced stability of intermediates |
3-Hexen-1-ol | Single double bond | Simpler addition chemistry, no conjugated system effects |
These structural variations create distinct reactivity profiles that can be exploited for specific synthetic purposes. The conjugated system in 1,3-Hexadien-1-ol provides unique opportunities for regioselective and stereoselective transformations that differ from its constitutional isomers.
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